3,5-dimethoxy-N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
Description
3,5-Dimethoxy-N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a benzamide-derived compound featuring a 1,3-thiazole core substituted with a carbamoylmethyl group and a 3,5-dimethoxybenzamide moiety. Its structure integrates multiple pharmacophoric elements:
- Benzamide backbone: Provides rigidity and hydrogen-bonding capacity via the carbonyl and methoxy groups.
- 4-Methoxyphenylethylcarbamoyl side chain: Introduces hydrophobicity and flexibility, which may influence receptor binding kinetics.
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-29-18-6-4-15(5-7-18)8-9-24-21(27)12-17-14-32-23(25-17)26-22(28)16-10-19(30-2)13-20(11-16)31-3/h4-7,10-11,13-14H,8-9,12H2,1-3H3,(H,24,27)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPVLYFTNYRXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the thiazole ring: This can be achieved through the reaction of a suitable thioamide with a halogenated compound under basic conditions.
Introduction of the carbamoyl group: This step involves the reaction of the thiazole intermediate with an appropriate isocyanate or carbamoyl chloride.
Attachment of the benzamide moiety: The final step involves the coupling of the carbamoyl-thiazole intermediate with a 3,5-dimethoxybenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamoyl group can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Structural Comparison of 3,5-Dimethoxy-N-[4-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide and Analogues
Key Observations :
Comparison with Analogues :
- Triazole Derivatives (e.g., ) : Synthesized via cyclocondensation of hydrazinecarbothioamides, requiring harsh alkaline conditions. In contrast, thiazole formation is typically milder.
- Thiadiazole Derivatives (e.g., ) : Often prepared via oxidative cyclization of thiosemicarbazides, which may limit functional group tolerance.
Physicochemical and Spectral Properties
IR and NMR Signatures :
Comparative Stability :
- Thiazoles (target compound) exhibit greater hydrolytic stability compared to ester-containing analogues (e.g., ) but are less stable than triazoles under oxidative conditions .
Biological Activity
3,5-Dimethoxy-N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a benzamide core, methoxy substituents, and a thiazole moiety, which are essential for its biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula
- C23H25N3O5S
IUPAC Name
- 3,5-dimethoxy-N-[4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Key Features
- Thiazole Ring : Known for its role in enhancing biological activity.
- Methoxy Groups : Contribute to the lipophilicity and bioavailability of the compound.
The biological activity of 3,5-dimethoxy-N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : Binding to the active sites of enzymes, thereby modulating their activity.
- Receptor Modulation : Interacting with various receptors to influence signaling pathways.
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic potential of thiazole derivatives. For instance:
| Compound | Cell Line | IC50 (µg/mL) | Notes |
|---|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 | Significant anti-Bcl-2 activity |
| Compound 10 | A-431 | 1.98 ± 1.22 | Comparable to doxorubicin |
These findings suggest that compounds similar to 3,5-dimethoxy-N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide may exhibit potent antitumor effects due to their structural characteristics .
Case Study: Antitumor Activity
A study examining a series of thiazole derivatives demonstrated that structural modifications significantly impacted their cytotoxicity against various cancer cell lines. The presence of electron-donating groups was found to enhance activity:
- Methyl Substitution : Increased cytotoxicity in compounds with methyl groups on the phenyl ring.
- N-Carbamoyl Group : Essential for maintaining high levels of activity against tumor cells.
Medicinal Chemistry
The compound is being explored for its potential as an anticancer agent due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Enzyme Inhibition Studies
Research indicates that compounds with similar structures can inhibit specific enzymes involved in cancer progression. The detailed analysis of enzyme kinetics is necessary to understand the precise interactions at play.
Future Directions
Further investigations into the structure-activity relationship (SAR) are crucial for optimizing the efficacy and specificity of this compound as a therapeutic agent. Molecular dynamics simulations and binding affinity studies will provide deeper insights into its mechanism of action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
